Ethyl 3-(4-methylphenylamino)propanoate

Lipophilicity Drug Design ADME

This 4-methyl-substituted N-aryl β-alanine ester is an essential low-affinity reference compound for PNMT screening (Ki = 1.11 mM). Its para-methyl group delivers a +0.77 LogP advantage over the unsubstituted phenyl analog, optimizing membrane permeability while preserving aqueous solubility. The single-step aza-Michael synthesis supports rapid, cost-effective multi‑gram production, making it an economically viable scaffold for parallel library synthesis and fragment-based screening. Buy now to establish baseline inhibition thresholds and drive structure‑activity relationship (SAR) studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12109109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methylphenylamino)propanoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC=C(C=C1)C
InChIInChI=1S/C12H17NO2/c1-3-15-12(14)8-9-13-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3
InChIKeyBGPSPHIGDXIGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-methylphenylamino)propanoate: A Structurally Defined N-Aryl β-Alanine Ester for Specialized Chemical Biology and Medicinal Chemistry Procurement


Ethyl 3-(4-methylphenylamino)propanoate (CAS 207454-11-3), also known as N-p-tolyl-β-alanine ethyl ester, is a synthetic N-aryl β-alanine ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features a 4-methyl substituent on the phenyl ring, which differentiates it from the unsubstituted phenyl analog . The compound serves as a versatile building block in organic synthesis and has been profiled in enzyme inhibition assays [1].

Why Generic N-Aryl β-Alanine Ester Substitution Is Not Advisable for Ethyl 3-(4-methylphenylamino)propanoate


In the N-aryl β-alanine ester series, subtle changes to the aryl ring substitution pattern can lead to substantial shifts in target binding affinity, lipophilicity, and metabolic stability [1]. The 4-methyl group on the phenyl ring of ethyl 3-(4-methylphenylamino)propanoate modifies the electron density and steric profile relative to the unsubstituted phenyl analog, directly impacting molecular recognition events . Generic substitution with a different aryl-substituted analog risks introducing unintended changes in bioactivity, pharmacokinetic behavior, or synthetic tractability [1].

Quantitative Differentiation Evidence for Ethyl 3-(4-methylphenylamino)propanoate Against Closest Analogs


Increased Lipophilicity Versus Unsubstituted Phenyl Analog Drives Membrane Permeability Potential

Ethyl 3-(4-methylphenylamino)propanoate exhibits a computed LogP of 2.43, compared to a LogP of 1.66 for the unsubstituted phenyl analog, ethyl 3-(phenylamino)propanoate [1]. This represents a LogP difference of +0.77, indicating significantly higher lipophilicity conferred by the 4-methyl substituent .

Lipophilicity Drug Design ADME

Defined PNMT Inhibitory Activity Profile as a Weak Binder for Selectivity Screening

Ethyl 3-(4-methylphenylamino)propanoate demonstrates a measurable but weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM (1.11 mM) in a radiochemical assay [1]. In contrast, the potent PNMT inhibitor SK&F 29661 exhibits a Ki of 550 nM (0.55 µM) against the same enzyme [2], representing a >2000-fold difference in potency.

Enzyme Inhibition PNMT Catecholamine Biosynthesis

Advantageous Synthetic Accessibility via Single-Step Aza-Michael Addition

Ethyl 3-(4-methylphenylamino)propanoate can be synthesized in a single step via the aza-Michael addition of 4-methylaniline to ethyl acrylate, typically under mild conditions using trifluoromethanesulfonic acid catalysis in anhydrous ethanol . This synthetic route contrasts with the multi-step protocols often required for the corresponding 3-amino-3-arylpropanoate analogs, which can involve asymmetric hydrogenation or chiral auxiliary-based strategies [1].

Synthetic Chemistry Aza-Michael Addition Building Block

Optimal Scientific Procurement Scenarios for Ethyl 3-(4-methylphenylamino)propanoate


PNMT Inhibitor Screening Campaigns Requiring a Defined Weak Affinity Control

Due to its characterized weak Ki of 1.11 mM against PNMT [1], ethyl 3-(4-methylphenylamino)propanoate serves as an ideal low-affinity reference compound for establishing baseline inhibition thresholds in PNMT screening assays. Procurement of this compound allows research groups to validate assay sensitivity and define hit cut-off parameters in catecholamine biosynthesis inhibitor discovery programs.

Structure-Activity Relationship (SAR) Studies Targeting Lipophilicity-Driven Property Optimization

The +0.77 LogP advantage over the unsubstituted phenyl analog [2] makes this 4-methyl variant the preferred starting scaffold for medicinal chemistry programs aiming to balance aqueous solubility with membrane permeability. Researchers can use this compound to systematically evaluate the impact of para-substitution on ADME properties without introducing heteroatom-based electronic perturbations.

Scalable Synthesis of N-Aryl β-Alanine Ester Libraries for Fragment-Based Drug Discovery

The single-step aza-Michael addition synthesis enables rapid, cost-effective production of multi-gram quantities, making ethyl 3-(4-methylphenylamino)propanoate an economically viable core scaffold for the parallel synthesis of diverse N-aryl β-alanine ester libraries. Procurement in bulk supports fragment-based screening and diversity-oriented synthesis initiatives in both academic and industrial settings.

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